molecular formula C5H4KNO4 B1449560 Potassium 2-(1,2-oxazol-3-yloxy)acetate CAS No. 1803599-40-7

Potassium 2-(1,2-oxazol-3-yloxy)acetate

Cat. No. B1449560
CAS RN: 1803599-40-7
M. Wt: 181.19 g/mol
InChI Key: NUFSZBJCKJWCKA-UHFFFAOYSA-M
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Description

Potassium 2-(1,2-oxazol-3-yloxy)acetate is a chemical compound with the CAS Number: 1803599-40-7 . Its molecular weight is 181.19 and its molecular formula is C5H4KNO4 . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 . The InChI key is NUFSZBJCKJWCKA-UHFFFAOYSA-M .

Scientific Research Applications

HPLC-DAD Method Development

  • A High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method has been developed for determining the active pharmaceutical ingredient in potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate, indicating its significance in pharmaceutical quality control (Shcherbyna, Parchenko, Varynskyi, & Kaplaushenko, 2019).

Hepatoprotective Properties Study

  • Research on the hepatoprotective effect of potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate was conducted using tetracycline and infectious hepatitis models in chickens, highlighting its potential therapeutic application (Martyshuk et al., 2022).

1,2-Oxazoline Derivative Synthesis

  • A study on the synthesis of 1,2-oxazoline derivatives of N-Acetylglucosamine promoted by potassium fluoride demonstrates the compound's role in facilitating chemical reactions, particularly in sugar oxazoline derivatives (Shoda et al., 2002).

Application in Potassium-Ion Batteries

  • The use of concentrated potassium acetate as a water-in-salt electrolyte for potassium-ion batteries, enabling the reversible operation of specific anodes, suggests the compound's importance in energy storage technologies (Leonard et al., 2018).

Histological Study in Chickens

  • A histological study of potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (PKR-173) showed its corrective influence on chickens' liver under tetracycline hepatitis conditions, contributing to the understanding of its effects on liver health (Shcherbyna & Vashchyk, 2018).

Safety and Hazards

The safety information for Potassium 2-(1,2-oxazol-3-yloxy)acetate includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

potassium;2-(1,2-oxazol-3-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFSZBJCKJWCKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1OCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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